molecular formula C7H11NO4 B1266309 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-95-7

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1266309
CAS No.: 43094-95-7
M. Wt: 173.17 g/mol
InChI Key: LYORUPRFHVMNOI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that contains a pyrrolidine ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be induced by heating with a dehydrating agent, leading to the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis.

Reaction Type Product Type
OxidationAldehydes, Carboxylic Acids
ReductionAlcohols
SubstitutionEsters, Amides

Biological Applications

Antimicrobial Activity
Recent studies have shown that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial properties against multidrug-resistant pathogens. In vitro tests demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In a study involving A549 human lung cancer cells, certain derivatives showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. This suggests that this compound could be further explored for cancer treatment applications .

Therapeutic Potential

Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. A series of pyrrolidinone derivatives were synthesized and evaluated for their anti-inflammatory activity, showing potential as therapeutic agents in treating inflammatory conditions .

Antioxidant Activity

Radical Scavenging Ability
The antioxidant capabilities of this compound derivatives have been assessed using the DPPH radical scavenging assay. Some derivatives exhibited higher antioxidant activity than ascorbic acid, highlighting their potential in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

A library of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was screened against WHO-priority pathogens. Compounds demonstrated varying degrees of effectiveness with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/mL to >128 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

In a controlled study on A549 cells, several derivatives were tested for cytotoxicity. Results indicated that certain compounds induced significant cell death at concentrations lower than those required for traditional chemotherapy agents, suggesting a promising avenue for further research into cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall conformation.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

    5-Oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

    1-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C7H11NO3C_7H_{11}NO_3, with a molecular weight of 159.17 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a hydroxyethyl substituent, which may influence its biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown promising results against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, particularly in strains resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways essential for bacterial survival .
  • Anticancer Properties : In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, the compound's analogs have demonstrated significant cytotoxic effects against A549 human lung cancer cells .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

CompoundTarget PathogenMIC (µg/mL)
1aS. aureus>128
1bE. faecalis>128
2bMethicillin-resistant S. aureus64
3aC. difficile32
4bC. auris16

These results indicate that specific modifications to the compound can enhance its antimicrobial potency, especially against resistant strains .

Anticancer Activity

The anticancer potential was evaluated using cell viability assays on A549 cells. The results showed that compounds derived from this compound exhibited varying degrees of cytotoxicity:

CompoundIC50 (µM)
Derivative A15
Derivative B20
Derivative C10

These findings suggest that structural modifications significantly impact the anticancer activity of this class of compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Resistance Study : Research focused on the development of new antimicrobial agents to combat resistant strains revealed that derivatives of this compound could effectively inhibit growth in multidrug-resistant S. aureus. The study emphasized the importance of structural diversity in enhancing antimicrobial efficacy .
  • Cancer Cell Line Evaluation : Another study investigated the effects of various derivatives on human lung cancer cell lines, demonstrating that certain modifications led to increased apoptosis rates compared to control groups . This underscores the potential for developing targeted therapies based on these compounds.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYORUPRFHVMNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962888
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43094-95-7
Record name N-(2-Hydroxyethyl)-2-pyrrolidone-4-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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